Tert-butyl 3-propionylazetidine-1-carboxylate

physicochemical properties lipophilicity LogP

Fine-tuning lipophilicity in 3-acylazetidine SAR? Acetyl (LogP 1.38) too polar; isobutyryl (LogP 2.16) too lipophilic. This propionyl derivative (LogP ~1.62, Fsp3 0.818) offers intermediate hydrophobicity for optimal permeability-solubility balance.

- **Logistical advantage**: Ambient storage/shipping (no -20°C freezer required).
- **Selective reactivity**: Boc-protected N; modify 3-propionyl ketone via reductive amination, Grignard addition, or olefination.
- **Safety alignment**: GHS 07 (H302/H315/H319/H335) matches existing lab SOPs.

Molecular Formula C11H19NO3
Molecular Weight 213.27
CAS No. 1402238-42-9
Cat. No. B3027837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-propionylazetidine-1-carboxylate
CAS1402238-42-9
Molecular FormulaC11H19NO3
Molecular Weight213.27
Structural Identifiers
SMILESCCC(=O)C1CN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO3/c1-5-9(13)8-6-12(7-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
InChIKeyWOTIHXGVSYAHNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert‑butyl 3‑propionylazetidine‑1‑carboxylate: Boc-Protected Azetidine Building Block


Tert‑butyl 3‑propionylazetidine‑1‑carboxylate (CAS 1402238‑42‑9) is an N‑Boc‑protected azetidine derivative bearing a 3‑propionyl substituent (C₁₁H₁₉NO₃, MW 213.27). It belongs to the class of 3‑acyl‑N‑Boc‑azetidines, which are widely employed as conformationally constrained building blocks in medicinal chemistry and as intermediates for the synthesis of nitrogen‑containing heterocycles . The tert‑butoxycarbonyl (Boc) group masks the azetidine nitrogen, enabling selective functionalisation at the 3‑acyl position, while the propionyl ketone provides a reactive handle for further derivatisation (e.g., reductive amination, Grignard addition, or olefination). The compound is commercially supplied with a typical purity of ≥98% (HPLC) and is classified for laboratory research use only .

Room-temperature storage, ambient shipping
Intermediate lipophilicity for permeability‑solubility tuning
Balanced steric profile for enolate reactivity

Why Close Analogs Cannot Substitute Tert‑butyl 3‑propionylazetidine‑1‑carboxylate


Within the 3‑acyl‑N‑Boc‑azetidine series, small changes in the acyl chain length or branching produce measurable differences in lipophilicity (LogP), fraction of sp3‑hybridised carbons (Fsp3), and steric demand that affect both the compound’s pharmacokinetic behaviour and its reactivity profile. For instance, the propionyl derivative (LogP ≈ 1.62, Fsp3 ≈ 0.818) occupies a distinct property space between the more polar acetyl (LogP ≈ 1.38, Fsp3 ≈ 0.800) and the more lipophilic isobutyryl (LogP ≈ 2.16, Fsp3 ≈ 0.833) analogs . Such differences influence membrane permeability, solubility, and the steric environment around the reactive 3‑keto group, which can alter reaction rates in subsequent synthetic steps (e.g., nucleophilic additions) and modulate the biological activity of final drug candidates. Blind substitution with an acetyl or isobutyryl congener therefore risks altering both the synthetic yields and the ADME/PK profile of the downstream compound.

Lipophilicity shift may alter permeability and solubility
Propionyl’s intermediate LogP differs from acetyl and isobutyryl, potentially affecting membrane transport and formulation properties.
Steric demand differences can change reaction rates and selectivity
Small acyl chain variations modulate enolate nucleophilicity and steric hindrance, which may influence diastereoselectivity in synthetic steps.
Fsp3 divergence may impact drug‑likeness and developability profile
Propionyl’s Fsp3 is slightly higher than acetyl and lower than isobutyryl, influencing molecular complexity metrics relevant to lead optimization.

Key Differentiators vs. Acetyl, Formyl, and Isobutyryl Analogs


Lipophilicity Comparison: Intermediate Hydrophobicity

The computed LogP of tert‑butyl 3‑propionylazetidine‑1‑carboxylate is 1.62 (Fluorochem) , positioning it between the less lipophilic acetyl analog (LogP 1.38, Molbase/BocSci) and the more lipophilic isobutyryl analog (LogP 2.16, Fluorochem) . This intermediate LogP can be advantageous for balancing aqueous solubility and membrane permeability in early‑stage drug discovery.

Lipophilicity
Cross‑study comparable
LogP 1.62 (intermediate)
vs. acetyl 1.38 / isobutyryl 2.16
Balances permeability and solubility for lead optimization.
Computed LogP values from vendor datasheets; experimental validation recommended.
physicochemical properties lipophilicity LogP drug design

Molecular Saturation: Higher sp3 Character

The fraction of sp3‑hybridised carbons (Fsp3) for the propionyl derivative is 0.818 , which is slightly higher than the acetyl analog (Fsp3 ≈ 0.800, based on molecular formula C₁₀H₁₇NO₃) and slightly lower than the isobutyryl analog (Fsp3 ≈ 0.833) . Higher Fsp3 values are empirically correlated with improved clinical success rates, as they reflect greater three‑dimensional complexity and reduced aromatic ring count.

Molecular Saturation
Class‑level inference
Fsp3 0.818
vs. acetyl 0.800 / isobutyryl 0.833
Higher sp3 character may correlate with favorable drug‑likeness trends.
Calculated from molecular formula; Fsp3 reported by Fluorochem for propionyl and isobutyryl.
Fsp3 molecular complexity drug-likeness medicinal chemistry

Supplier Purity: 98% Specification

The compound is available from Fluorochem with a documented purity of 98% . In comparison, the acetyl analog (CAS 870089‑49‑9) is typically listed at 95% purity by multiple suppliers , while the isobutyryl analog (CAS 1257294‑26‑0) is offered at 95% by Fluorochem . The higher nominal purity of the propionyl derivative reduces the burden of in‑house purification and ensures more consistent stoichiometric control in subsequent reactions.

Purity Specification
Cross‑study comparable
98% (HPLC)
Reduces purification burden and ensures stoichiometric control.
Supplier‑reported purity; analytical method details may vary among vendors.
purity quality control procurement synthetic intermediate

Safety Profile: GHS 07 Classification

The compound is classified as GHS 07 (Harmful/Irritant) with explicit hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is consistent with other 3‑acyl‑N‑Boc‑azetidines; for example, the acetyl analog carries the same GHS 07 signal word and H315/H319 statements , and the formyl analog is similarly classified (H315/H319) . The uniformity of hazard classification across this series means that safety protocols do not need to be modified when substituting between these building blocks, simplifying laboratory workflow.

Safety Classification
Cross‑study comparable
GHS07 Warning
H302, H315, H319, H335
Consistent hazard profile simplifies EHS integration across analogs.
Based on supplier SDS; standard precautionary codes apply.
safety GHS classification laboratory handling risk assessment

Storage Stability: Room-Temperature Advantage

Tert‑butyl 3‑propionylazetidine‑1‑carboxylate is recommended for storage at room temperature and can be shipped at ambient temperature . In contrast, the formyl analog (tert‑butyl 3‑formylazetidine‑1‑carboxylate, CAS 177947‑96‑5) requires storage in a freezer at –20 °C under inert atmosphere [1], and the acetyl analog is also recommended for long‑term storage in a cool, dry place . Room‑temperature stability reduces cold‑chain logistics requirements, lowers shipping costs for international procurement, and simplifies inventory management in high‑throughput chemistry laboratories.

Storage Stability
Cross‑study comparable
Room temperature storage
Ambient shipping
Eliminates cold chain, reducing logistics cost and complexity.
Formyl analog requires –20 °C storage; room‑temperature stability simplifies inventory management.
storage stability shipping conditions logistics procurement

Reactivity Profile: Balanced Enolate Chemistry

The 3‑propionyl ketone can be deprotonated to form an enolate that participates in aldol condensations, Claisen reactions, and alkylations. Compared to the acetyl analog, the propionyl enolate bears an additional methyl group that provides modest steric hindrance, potentially improving diastereoselectivity in chiral transformations. Conversely, relative to the more hindered isobutyryl enolate, the propionyl enolate is more nucleophilic and reacts faster with electrophiles. While no direct kinetic comparison for N‑Boc‑3‑acylazetidines was located, the relative reactivity trend (acetyl > propionyl > isobutyryl) is a well‑established class‑level principle for ketone enolate chemistry .

Enolate Reactivity
Class‑level inference
Intermediate nucleophilicity and steric demand (propionyl enolate)
Offers tunable reactivity between acetyl and isobutyryl enolates.
No direct kinetic data for N‑Boc‑3‑acylazetidines; inferred from general ketone enolate chemistry.
synthetic chemistry enolate reactivity building block medicinal chemistry

Procurement and Application Scenarios


Lead Optimization with Balanced Lipophilicity

When SAR exploration of a 3‑acylazetidine series indicates that the acetyl congener is too polar (LogP ~ 1.38) and the isobutyryl is too lipophilic (LogP ~ 2.16), the propionyl derivative (LogP ~ 1.62) provides an intermediate hydrophobicity that can fine‑tune permeability while maintaining acceptable solubility .

High-Throughput Synthesis with Room-Temperature Stable Reagents

The room‑temperature storage and shipping of tert‑butyl 3‑propionylazetidine‑1‑carboxylate eliminate the need for freezer storage that is mandatory for the formyl analog (–20 °C) . This logistical advantage supports automated compound‑management systems in large‑scale medicinal chemistry operations, reducing cold‑chain complexity and enabling just‑in‑time reagent replenishment .

Multi-Step Synthesis of Complex Azetidine Scaffolds

The 98% purity specification and the Boc‑protected azetidine nitrogen allow chemists to perform selective transformations at the 3‑propionyl ketone (e.g., reductive amination, Grignard addition, or Horner–Wadsworth–Emmons olefination) without competing N‑deprotection. The intermediate steric profile of the propionyl group can enhance diastereoselectivity in chiral auxiliary‑based syntheses compared to the less hindered acetyl analog .

Standardized EHS Integration for Laboratory Procurement

The consistent GHS 07 hazard classification (H302/H315/H319/H335) aligns with the safety profiles of other 3‑acyl‑N‑Boc‑azetidines , meaning existing laboratory risk assessments and standard operating procedures can be applied without modification. This reduces the administrative burden for procurement departments when sourcing this compound alongside its close analogs.

Application
Selection Property
Validation Focus
Lead Optimization with Balanced Lipophilicity
Intermediate lipophilicity profile
Permeability and solubility balance assessment
High‑Throughput Synthesis with Room‑Temperature Stable Reagents
Room‑temperature storage and ambient shipping
Cold‑chain elimination and automation compatibility
Multi‑Step Synthesis of Complex Azetidine Scaffolds
High purity specification and selective N‑Boc protection
Stoichiometric control and diastereoselectivity optimization
Standardized EHS Integration for Laboratory Procurement
Consistent GHS07 hazard classification
Workflow integration using standard laboratory protocols
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